

Application Notes and Protocols for Spectrophotometric Determination of Riboflavin Concentration

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Compound of Interest

Compound Name: *Riboflavin*

Cat. No.: *B1680620*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin, or Vitamin B2, is a crucial water-soluble vitamin that plays a vital role in cellular metabolism. It is the central component of the cofactors flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). Accurate quantification of **riboflavin** in various solutions, including pharmaceutical formulations and biological samples, is essential for quality control and research. This document provides a detailed protocol for the determination of **riboflavin** concentration using UV-Vis spectrophotometry, a simple, rapid, and widely accessible analytical technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.

Principle of the Assay

Riboflavin exhibits strong absorbance in the visible and ultraviolet regions of the electromagnetic spectrum. The assay involves measuring the absorbance of a **riboflavin** solution at its maximum absorption wavelength (λ_{max}) in the visible range, which is approximately 440-447 nm.^{[1][2][3]} The concentration of **riboflavin** in an unknown sample can then be determined by comparing its absorbance to a standard curve prepared from solutions

of known **riboflavin** concentrations. It is critical to protect **riboflavin** solutions from light to prevent photodegradation, which can lead to inaccurate measurements.[\[3\]](#)[\[4\]](#)

Data Presentation: Quantitative Spectrophotometric Data for Riboflavin

The following tables summarize key quantitative data for the spectrophotometric analysis of **riboflavin**.

Table 1: Molar Absorptivity of **Riboflavin** in Different Buffers at ~440 nm.

Buffer System	pH	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference
Phosphate-Saline Buffer	7.36	13,114.8	[1]
Sodium Borate Buffer	7.52	12,544.55	[1]
Citric Acid Buffer	5.03	11,772.7	[3]
Citric Acid Buffer	6.03	12,363.6	[3]
Citric Acid Buffer	3.02	12,090.9	[3]

Table 2: Absorption Maxima of **Riboflavin**.

Wavelength (λ_{max})	Region	Reference
~223 nm	UV	[5] [6]
~267 nm	UV	[5] [6]
~375 nm	UV	[5] [6]
~444-447 nm	Visible	[2] [7]

Experimental Protocols

This section provides detailed methodologies for the spectrophotometric determination of **riboflavin**.

Materials and Reagents:

- **Riboflavin** (molecular weight: 376.37 g/mol)
- Distilled or deionized water
- Sodium Borate Buffer (0.01 M, pH 7.52) or Citric Acid Buffer (0.025 M, pH 5.03)
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Amber glass bottles or flasks wrapped in aluminum foil
- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)
- Analytical balance
- Whatman #1 filter paper (for sample preparation from solids)

Protocol 1: Preparation of a **Riboflavin** Standard Stock Solution (e.g., 1.4×10^{-4} M)

- Accurately weigh approximately 0.0528 g of **riboflavin** powder using an analytical balance. [\[1\]](#)
- Quantitatively transfer the powder to a 1 L volumetric flask.
- Add a small amount of distilled water to dissolve the **riboflavin**. Gentle agitation may be required.
- Once dissolved, dilute the solution to the 1 L mark with distilled water.
- Mix the solution thoroughly by inverting the flask several times.

- Transfer the stock solution to an amber glass bottle or a flask wrapped in aluminum foil to protect it from light.[\[3\]](#)[\[4\]](#) Store in a cool, dark place.

Protocol 2: Preparation of Working Standard Solutions and Generation of a Standard Curve

- Prepare a series of working standard solutions by diluting the stock solution with the chosen buffer (e.g., 0.01 M sodium borate buffer, pH 7.52).[\[1\]](#)
- For example, to prepare a 1.4×10^{-5} M solution, pipette 10 mL of the 1.4×10^{-4} M stock solution into a 100 mL volumetric flask and dilute to the mark with the buffer.
- Prepare a series of dilutions to cover a concentration range of approximately 1×10^{-6} M to 1.2×10^{-4} M.[\[1\]](#)[\[3\]](#)
- Set the spectrophotometer to a wavelength of 440 nm.[\[1\]](#)[\[3\]](#)
- Use the buffer solution as a blank to zero the spectrophotometer.
- Measure the absorbance of each working standard solution in a 1 cm cuvette.
- Plot a graph of absorbance versus concentration for the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be close to 1.000.[\[1\]](#)

Protocol 3: Preparation of Sample Solutions

- For Liquid Samples: If the sample is a clear aqueous solution, it may be directly diluted with the buffer to a concentration that falls within the linear range of the standard curve.
- For Solid Samples (e.g., Tablets or Capsules):
 - Weigh the tablet or the contents of the capsule.[\[1\]](#)[\[4\]](#)
 - Grind the solid material into a fine powder using a mortar and pestle.[\[1\]](#)[\[4\]](#)
 - Accurately weigh a portion of the powder and dissolve it in a known volume of distilled water in a volumetric flask.[\[1\]](#)[\[4\]](#)

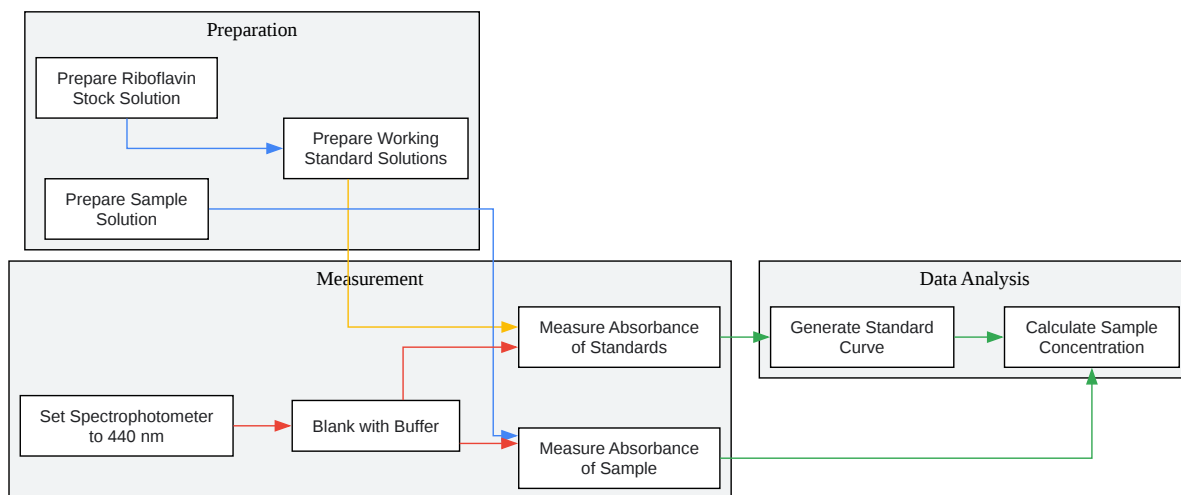
- If insoluble excipients are present, filter the solution using Whatman #1 filter paper to obtain a clear filtrate.^{[1][4]}
- Dilute the filtrate with the chosen buffer to an appropriate concentration for spectrophotometric analysis.

Protocol 4: Measurement of **Riboflavin** Concentration in Samples

- Prepare the sample solution as described in Protocol 3.
- Measure the absorbance of the sample solution at 440 nm using the same spectrophotometer settings and blank as for the standard curve.
- Using the equation from the linear regression of the standard curve ($y = mx + c$, where y is the absorbance), calculate the concentration of **riboflavin** (x) in the diluted sample.
- Account for any dilution factors used during sample preparation to determine the original concentration of **riboflavin** in the undiluted sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of **riboflavin** concentration.



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Caption: Workflow for **Riboflavin** Spectrophotometric Assay.

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